molecular formula C7H11ClN2 B1450347 3,5-Dimethyl-2-pyridinamine hydrochloride CAS No. 873-39-2

3,5-Dimethyl-2-pyridinamine hydrochloride

Cat. No. B1450347
CAS RN: 873-39-2
M. Wt: 158.63 g/mol
InChI Key: OVNCQNZEERWZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-2-pyridinamine hydrochloride is a chemical compound with the empirical formula C7H11ClN2 and a molecular weight of 158.63 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-2-pyridinamine hydrochloride can be represented by the SMILES string Cl.Cc1cnc(N)c(C)c1 . The InChI representation is 1S/C7H10N2.ClH/c1-5-3-6(2)7(8)9-4-5;/h3-4H,1-2H3,(H2,8,9);1H .

Scientific Research Applications

Synthesis of Bioactive Compounds

3,5-Dimethyl-2-pyridinamine hydrochloride: serves as a key intermediate in the synthesis of various bioactive compounds. Its pyridine moiety is a common structure found in many pharmaceuticals, and its modification can lead to the development of new drugs with potential antimicrobial, anticancer, or antimalarial properties .

Development of Pyridinium Ionic Liquids

This compound can be used to create pyridinium-based ionic liquids. These salts are in a liquid state at room temperature and have unique properties such as low volatility and high thermal stability, making them suitable for applications in green chemistry and as solvents for chemical reactions .

Anti-Cholinesterase Inhibitors

Research has indicated that pyridinamine derivatives can act as inhibitors of cholinesterase, an enzyme responsible for breaking down neurotransmitters. This application is particularly relevant in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors can help manage symptoms by improving neurotransmitter levels in the brain .

Gene Delivery Systems

The structural features of pyridinium compounds make them suitable for use in gene delivery systems. They can form complexes with DNA, facilitating the transfer of genetic material into cells. This has significant implications for gene therapy and the treatment of genetic disorders .

Materials Science

In materials science, 3,5-Dimethyl-2-pyridinamine hydrochloride can be utilized to synthesize novel materials with specific electronic or photonic properties. These materials can be applied in the development of sensors, organic light-emitting diodes (OLEDs), and other advanced technological devices .

Catalysis

Due to its pyridine core, this compound can also be used as a ligand in catalysis. It can enhance the efficiency of various chemical reactions, including those used in the synthesis of fine chemicals and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, derivatives of pyridinamine can be employed as reagents or indicators due to their ability to form complexes with metals. This is useful in the detection and quantification of metal ions in various samples .

Environmental Applications

Pyridinium salts, including those derived from 3,5-Dimethyl-2-pyridinamine hydrochloride , can be used in environmental applications such as the removal of pollutants from water. Their ability to form stable complexes with various contaminants allows for more effective water treatment processes .

Safety and Hazards

3,5-Dimethyl-2-pyridinamine hydrochloride is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302, indicating that it is harmful if swallowed . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

3,5-dimethylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-5-3-6(2)7(8)9-4-5;/h3-4H,1-2H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNCQNZEERWZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-2-pyridinamine hydrochloride

CAS RN

873-39-2
Record name 2-Pyridinamine, 3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-2-pyridinamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-2-pyridinamine hydrochloride
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-2-pyridinamine hydrochloride
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-2-pyridinamine hydrochloride
Reactant of Route 5
Reactant of Route 5
3,5-Dimethyl-2-pyridinamine hydrochloride
Reactant of Route 6
3,5-Dimethyl-2-pyridinamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.